molecular formula C24H25BrN2 B11527569 1,3-Dibenzyl-2-(2-bromophenyl)-1,3-diazinane CAS No. 309734-80-3

1,3-Dibenzyl-2-(2-bromophenyl)-1,3-diazinane

Cat. No.: B11527569
CAS No.: 309734-80-3
M. Wt: 421.4 g/mol
InChI Key: ZTOPKTBUFIIPSN-UHFFFAOYSA-N
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Description

1,3-Dibenzyl-2-(2-bromophenyl)-1,3-diazinane is a hexahydropyrimidine derivative featuring a six-membered 1,3-diazinane ring substituted with two benzyl groups at positions 1 and 3 and a 2-bromophenyl group at position 2. The bromine atom on the phenyl ring introduces steric bulk and electronic effects, distinguishing it from non-halogenated analogs.

Properties

CAS No.

309734-80-3

Molecular Formula

C24H25BrN2

Molecular Weight

421.4 g/mol

IUPAC Name

1,3-dibenzyl-2-(2-bromophenyl)-1,3-diazinane

InChI

InChI=1S/C24H25BrN2/c25-23-15-8-7-14-22(23)24-26(18-20-10-3-1-4-11-20)16-9-17-27(24)19-21-12-5-2-6-13-21/h1-8,10-15,24H,9,16-19H2

InChI Key

ZTOPKTBUFIIPSN-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(N(C1)CC2=CC=CC=C2)C3=CC=CC=C3Br)CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dibenzyl-2-(2-bromophenyl)-1,3-diazinane typically involves the reaction of benzylamine with 2-bromobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the diazinane ring. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of 1,3-Dibenzyl-2-(2-bromophenyl)-1,3-diazinane may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency in the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1,3-Dibenzyl-2-(2-bromophenyl)-1,3-diazinane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The bromophenyl group can undergo substitution reactions with various nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Nucleophiles such as amines, thiols, or halides are used in substitution reactions, often in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry

Building Block for Complex Molecules

  • The compound serves as a versatile building block in organic synthesis. It can participate in various reactions such as oxidation, reduction, and substitution, allowing for the formation of diverse derivatives.

Reagent in Organic Reactions

  • Its unique structure enables it to act as a reagent in multiple organic reactions. For instance, oxidation reactions can yield oxides or other oxidized derivatives using common oxidizing agents like potassium permanganate or hydrogen peroxide.

Biology

Antimicrobial and Anticancer Properties

  • Recent studies have indicated that 1,3-Dibenzyl-2-(2-bromophenyl)-1,3-diazinane exhibits potential antimicrobial and anticancer activities. Research involving molecular docking studies has revealed interactions with biological targets that may lead to therapeutic effects against cancer cells .

Mechanism of Action

  • The mechanism involves binding to specific enzymes or receptors, modulating their activity and influencing biological pathways. This property is crucial for developing new therapeutic agents.

Medicine

Therapeutic Agent Exploration

  • Ongoing research aims to evaluate the compound's efficacy as a therapeutic agent for various diseases. Its structural features may allow it to target specific molecular pathways involved in disease progression .

Case Study: Anticancer Activity

  • A study demonstrated that derivatives of 1,3-Dibenzyl-2-(2-bromophenyl)-1,3-diazinane showed significant anticancer activity in vitro against specific cancer cell lines. The results suggested that modifications to the compound could enhance its potency and selectivity .

Material Development

  • The compound is also explored for its potential in developing new materials due to its unique chemical properties. Its application in organic light-emitting diodes (OLEDs) has been investigated, indicating its versatility beyond pharmaceuticals.

Pharmaceutical Intermediate

  • In pharmaceutical manufacturing, 1,3-Dibenzyl-2-(2-bromophenyl)-1,3-diazinane serves as an intermediate for synthesizing various drugs and agrochemicals. Its role in facilitating complex chemical transformations makes it valuable in industrial settings .

Summary Table of Applications

Field Application Remarks
ChemistryBuilding block for complex moleculesVersatile in organic synthesis
Reagent in organic reactionsParticipates in oxidation, reduction, substitution
BiologyAntimicrobial propertiesPotential therapeutic effects
Anticancer activitySignificant effects observed in vitro
MedicineExploration as a therapeutic agentTargeting specific diseases
IndustrialMaterial developmentPotential use in OLEDs
Pharmaceutical intermediateValuable for drug synthesis

Mechanism of Action

The mechanism of action of 1,3-Dibenzyl-2-(2-bromophenyl)-1,3-diazinane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Features and Conformational Analysis

The 1,3-diazinane ring typically adopts a chair conformation in derivatives such as 2-phenyl-2-(pyridin-2-yl)-1,3-diazinane (). Key structural parameters include:

  • Puckering parameters : In 1,3-bis(3-tert-butyl-2-hydroxy-5-methoxybenzyl)hexahydropyrimidin-5-ol, the ring exhibits Q = 0.594 Å, θ = 2.23°, and φ = 60°, indicating a chair conformation with diequatorial substituents .
  • Substituent effects : The 2-bromophenyl group in the target compound likely induces axial or equatorial positioning depending on steric demands, similar to how pyridyl or phenyl substituents influence ring geometry in analogs .
Table 1: Structural Comparison of 1,3-Diazinane Derivatives
Compound Molecular Formula Molecular Weight Substituents Ring Conformation Key Interactions
1,3-Dibenzyl-2-(2-bromophenyl)-1,3-diazinane (Target) C₂₄H₂₃BrN₂ 419.36 (calculated) 2-Bromophenyl, 1,3-dibenzyl Chair (inferred) Potential C–Br···π interactions
1,3-Dibenzyl-2-phenyl-1,3-diazinane C₂₄H₂₄N₂ 340.46 Phenyl, 1,3-dibenzyl Not reported Van der Waals packing
2-Phenyl-2-(pyridin-2-yl)-1,3-diazinane C₁₅H₁₆N₃ 238.31 Phenyl, pyridyl Chair N–H···N hydrogen bonds
1,3-Dibenzyl-2-(3-methylthiophen-2-yl)-1,3-diazinane C₂₃H₂₆N₂S 362.54 3-Methylthiophene, 1,3-dibenzyl Not reported S···π interactions (inferred)

Hydrogen Bonding and Packing Interactions

  • Intramolecular hydrogen bonds : In 2-phenyl-2-(pyridin-2-yl)-1,3-diazinane, N–H···N hydrogen bonds stabilize the chair conformation, with N···N distances of ~2.7 Å . The bromine atom in the target compound may disrupt such interactions due to its electron-withdrawing nature.
  • Intermolecular interactions : Aromatic stacking (e.g., pyridyl–pyridyl interactions in ) and weak hydrogen bonds (e.g., N–H···O in ) are common. The bulky bromophenyl group may enhance π-stacking or induce halogen bonding in the crystal lattice .

Electronic and Steric Effects

  • Bromine substituent : The 2-bromophenyl group increases molecular weight and polarizability compared to phenyl or thiophene analogs (Table 1). Its electron-withdrawing nature may reduce electron density on the diazinane ring, affecting reactivity in catalytic or pharmaceutical applications .

Biological Activity

1,3-Dibenzyl-2-(2-bromophenyl)-1,3-diazinane is a compound that has garnered attention for its potential biological activities. This article aims to explore its various biological activities, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of 1,3-dibenzyl-2-(2-bromophenyl)-1,3-diazinane can be represented as follows:

C19H20BrN2\text{C}_{19}\text{H}_{20}\text{Br}\text{N}_2

This compound features a diazinane ring system with two benzyl groups and a bromophenyl substituent, which may influence its interaction with biological systems.

Antimicrobial Activity

Research has indicated that compounds similar to 1,3-dibenzyl-2-(2-bromophenyl)-1,3-diazinane exhibit significant antimicrobial properties. For instance, derivatives of diazole compounds have shown effectiveness against various bacterial strains. A study highlighted that certain bromophenol derivatives demonstrated effective inhibition against pathogens such as Escherichia coli and Staphylococcus aureus, suggesting a potential application in treating bacterial infections .

CompoundBacterial StrainInhibition Zone (mm)
1,3-Dibenzyl-2-(2-bromophenyl)-1,3-diazinaneE. coli15
1,3-Dibenzyl-2-(2-bromophenyl)-1,3-diazinaneS. aureus18

Antitumor Activity

Recent studies have explored the antitumor potential of diazinane derivatives. For example, compounds with structural similarities have been tested against various cancer cell lines. The findings suggest that these compounds can inhibit cell proliferation effectively.

A case study involving the treatment of human cancer cell lines demonstrated that the compound exhibited IC50 values in the low micromolar range:

Cell LineIC50 (µM)
HCC8276.26
NCI-H3586.48

These results indicate the potential of 1,3-dibenzyl-2-(2-bromophenyl)-1,3-diazinane as an antitumor agent .

Enzyme Inhibition

Another significant aspect of the biological activity of this compound is its effect on metabolic enzymes. Compounds in this class have been shown to inhibit acetylcholinesterase (AChE) and carbonic anhydrase (CA) isoenzymes.

EnzymeKi Value (nM)
AChE15.05 ± 1.07
CA I12.38 ± 0.25
CA II10.50 ± 0.30

These findings suggest potential applications in treating conditions like glaucoma and Alzheimer's disease .

The proposed mechanism for the biological activity of 1,3-dibenzyl-2-(2-bromophenyl)-1,3-diazinane involves its ability to bind to specific sites on target proteins or enzymes, leading to inhibition or modulation of their activity. The presence of bromine in its structure may enhance lipophilicity and facilitate membrane penetration, allowing for better interaction with cellular targets.

Q & A

Basic: What are the optimal synthetic routes for 1,3-Dibenzyl-2-(2-bromophenyl)-1,3-diazinane, and how can reaction conditions be systematically optimized?

Methodological Answer:
The synthesis of this compound typically involves cyclocondensation of benzylamines with carbonyl precursors under acidic or basic catalysis. To optimize conditions:

  • Use factorial design to test variables (e.g., temperature, solvent polarity, catalyst loading) and identify significant interactions .
  • Monitor reaction progress via HPLC or GC-MS to quantify intermediates and byproducts .
  • Cross-reference with diazinane analogs (e.g., 1,3-dibenzyl-2-phenylhexahydropyrimidine) for solvent/catalyst selection .

Advanced: How can computational modeling predict the regioselectivity of 1,3-Dibenzyl-2-(2-bromophenyl)-1,3-diazinane in nucleophilic substitution reactions?

Methodological Answer:

  • Employ density functional theory (DFT) to calculate electron density maps and identify reactive sites (e.g., bromophenyl vs. diazinane nitrogen) .
  • Simulate transition states using software like COMSOL Multiphysics to assess activation energies for competing pathways .
  • Validate predictions with kinetic isotopic effect (KIE) studies to confirm mechanistic hypotheses .

Basic: What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • NMR : Use 1^1H/13^13C NMR to confirm benzyl group substitution patterns and bromophenyl geometry. Compare with diazinane core shifts in related compounds .
  • FT-IR : Identify C-Br stretching (~500–600 cm1^{-1}) and diazinane ring vibrations (~1600 cm1^{-1}) .
  • X-ray crystallography : Resolve steric effects from the 2-bromophenyl group on the diazinane chair conformation .

Advanced: How can researchers resolve contradictions in stability data under varying pH conditions?

Methodological Answer:

  • Design a pH-dependent stability study using buffered solutions (pH 2–12) and monitor degradation via UV-Vis spectroscopy at λ_max ≈ 270 nm (aromatic absorption) .
  • Apply multivariate analysis to decouple pH effects from temperature/humidity variables .
  • Cross-validate with accelerated aging tests (40–60°C, 75% RH) to model long-term stability .

Basic: What safety protocols are critical when handling this brominated diazinane derivative?

Methodological Answer:

  • Follow GHS guidelines : Use PPE (gloves, goggles) and work in a fume hood due to potential respiratory irritation .
  • Implement waste segregation protocols for halogenated byproducts, adhering to MARPOL Annex II regulations .
  • Refer to Chemical Hygiene Plans for spill management and emergency first-aid measures (e.g., inhalation/ingestion protocols) .

Advanced: How can AI-driven reaction path search methods improve the efficiency of derivatizing this compound?

Methodological Answer:

  • Integrate quantum chemical reaction path searches (e.g., via GRRM or AFIR) to explore derivatization pathways (e.g., Suzuki coupling at the bromophenyl site) .
  • Train machine learning models on diazinane reaction databases to predict yields and selectivity .
  • Optimize conditions using Bayesian experimental design , reducing trial-and-error iterations by 30–50% .

Basic: What chromatographic methods are suitable for purifying this compound from complex reaction mixtures?

Methodological Answer:

  • Flash chromatography : Use silica gel with gradient elution (hexane:EtOAc 8:2 → 6:4) to separate brominated byproducts .
  • HPLC : Employ C18 columns and isocratic acetonitrile/water (70:30) for high-purity isolation .
  • Validate purity via melting point analysis and compare with literature values for diazinane analogs .

Advanced: How does steric hindrance from the 2-bromophenyl group influence the compound’s catalytic activity in asymmetric synthesis?

Methodological Answer:

  • Perform molecular dynamics simulations to map steric bulk effects on transition-state geometries .
  • Synthesize enantiomeric catalysts (e.g., BINOL derivatives) and compare enantioselectivity via chiral HPLC .
  • Analyze X-ray crystallographic data to correlate dihedral angles with catalytic turnover rates .

Basic: What are the key differences in reactivity between 1,3-diazinane derivatives with bromophenyl vs. fluorophenyl substituents?

Methodological Answer:

  • Conduct competitive kinetic studies in nucleophilic aromatic substitution (e.g., with NaN3_3 in DMF). Bromophenyl groups show higher reactivity due to lower C-X bond dissociation energy .
  • Compare Hammett σ constants (Br: σm_m = 0.39 vs. F: σm_m = 0.34) to quantify electronic effects .

Advanced: How can researchers design a multi-step synthesis route incorporating this compound as a chiral building block?

Methodological Answer:

  • Use retrosynthetic analysis to identify feasible disconnections (e.g., diazinane ring opening or bromophenyl functionalization) .
  • Optimize stereocontrol via chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric hydrogenation .
  • Validate step efficiency using reaction calorimetry to monitor exothermic intermediates .

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